![molecular formula C17H19NO3 B303265 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)
3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes and the disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol exhibits antibacterial, antifungal, and anticancer properties. It has also been shown to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol in lab experiments is its ability to cross the blood-brain barrier. This makes it a potentially useful compound for the development of drugs targeting the central nervous system. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol. One area of interest is the development of drugs targeting the central nervous system using this compound. Another area of interest is the exploration of its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
In conclusion, 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol involves the reaction of 3,4-Dimethoxybenzaldehyde and 2-(3,4-Dimethoxyphenyl)ethylamine in the presence of a catalyst. The resulting compound is then reacted with formaldehyde to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol has been studied for its potential applications in various fields such as medicine, pharmacology, and material science. In medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. In pharmacology, it has been studied for its potential as a drug delivery agent. In material science, it has been explored for its use in the development of sensors and catalysts.
Eigenschaften
Produktname |
3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol |
---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyliminomethyl]phenol |
InChI |
InChI=1S/C17H19NO3/c1-20-16-7-6-13(11-17(16)21-2)8-9-18-12-14-4-3-5-15(19)10-14/h3-7,10-12,19H,8-9H2,1-2H3 |
InChI-Schlüssel |
NKUBVYXAJRLSOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC(=CC=C2)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN=CC2=CC(=CC=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.